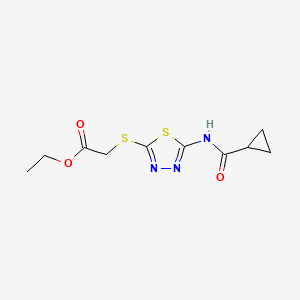

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S2/c1-2-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6-3-4-6/h6H,2-5H2,1H3,(H,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOVXFFPXLWENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of ethyl bromoacetate with 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Disulfides, sulfoxides, or sulfones.

Reduction: Thiols or amines.

Substitution: Amides or other esters.

Scientific Research Applications

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole ring may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural analogs differ primarily in the substituents on the thiadiazole ring, which significantly influence physical properties such as melting points, yields, and solubility. Key comparisons include:

Table 1: Comparison of Physical Properties and Substituents

Key Observations:

- Cyclopropane vs. This could enhance bioavailability compared to bulkier analogs like 5h .

- Melting Points: Ethylthio derivatives (e.g., 5g) exhibit higher melting points (168–170°C) compared to benzylthio analogs (133–135°C), likely due to reduced steric bulk and stronger intermolecular interactions. The target compound’s melting point is expected to fall within this range, influenced by the cyclopropane’s strain and amide polarity .

Antifungal Potential:

Compounds with 1,3,4-thiadiazole cores, such as those in , inhibit ergosterol biosynthesis in Candida species. The target compound’s cyclopropane group may enhance membrane penetration due to its lipophilic nature, while the amide group could improve target binding compared to simpler thioether derivatives .

Antioxidant Activity:

Oxadiazole analogs (e.g., Ev5’s compound 3) exhibit antioxidant properties attributed to phenolic groups. The target compound lacks such groups but may still show moderate activity due to the thiadiazole ring’s electron-deficient nature .

Intermediate Utility:

Simpler derivatives like Ev6’s methyl-substituted compound serve as precursors for hydrazide synthesis. The target compound’s amide group positions it as a candidate for further functionalization, such as Schiff base formation .

Biological Activity

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on available research.

Chemical Structure and Synthesis

This compound features a thiadiazole ring that is substituted with a cyclopropanecarboxamido group and an ethyl acetate moiety. The synthesis typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide derivatives and carboxylic acids under acidic or basic conditions.

- Introduction of the Cyclopropanecarboxamido Group : This is done via amide coupling reactions with cyclopropanecarboxylic acid derivatives.

- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:

- A related compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.084 ± 0.020 mmol/L and 0.034 ± 0.008 mmol/L, respectively .

- The mechanism of action may involve inhibition of specific enzymes or disruption of cellular processes such as DNA replication and protein synthesis.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Some studies suggest that compounds with similar structures exhibit activity against various bacterial and fungal strains:

- For example, derivatives tested against human tumor cell lines showed promising results in inhibiting growth at low concentrations (IC50 values around 19.5 μM for SKOV-3 cells) .

The biological effects of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to enzymes involved in cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors altering signal transduction pathways.

- Cellular Disruption : The compound may affect cellular processes critical for survival and proliferation.

Comparative Analysis with Similar Compounds

A comparison with other thiadiazole derivatives reveals differences in biological activity based on structural variations:

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | Thiadiazole with cyclopropanecarboxamido | TBD | Anticancer |

| Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Thiadiazole with methoxybenzamide | 19.5 | Anticancer |

| Ethyl 2-((5-(carbamoyl)-1,3,4-thiadiazol-2-yl)thio)propanoate | Thiadiazole with carbamoyl | TBD | TBD |

Case Studies

Several case studies have investigated the biological activities of thiadiazoles:

- Anticancer Activity Study : A study evaluated various thiadiazole derivatives for anticancer activity against MCF-7 and A549 cell lines. The most active compounds exhibited low IC50 values indicating high potency .

- Antimicrobial Evaluation : Research on related compounds demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting potential therapeutic applications .

Q & A

How can the synthesis of ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate be optimized to improve yield and purity?

Level: Basic/Experimental Design

Methodological Answer:

The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under reflux to form 5-R-carbonylamino-1,3,4-thiadiazole-2-thiol intermediates. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be tightly controlled to avoid side products like sulfones or disulfide linkages .

S-Alkylation : The thiol intermediate is alkylated with ethyl chloroacetate. Using a polar aprotic solvent (e.g., acetone) and a base (e.g., K₂CO₃) enhances nucleophilic substitution efficiency. Purification via recrystallization from ethanol or ethyl acetate removes unreacted starting materials .

Key Metrics : Monitor reaction progress by TLC and confirm purity via elemental analysis, ¹H NMR, and IR spectroscopy .

What analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic/Characterization

Methodological Answer:

- ¹H NMR : Identifies protons on the cyclopropane, thiadiazole, and acetate moieties. For example, the cyclopropane’s methylene protons appear as a multiplet at δ 1.0–1.5 ppm, while the thiadiazole ring protons resonate near δ 8.5–9.0 ppm .

- IR Spectroscopy : Confirms the presence of amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1730 cm⁻¹) groups .

- Elemental Analysis : Validates the empirical formula (C, H, N, S content) within ±0.4% deviation .

- HPLC-MS : Detects impurities (e.g., sulfone byproducts) and quantifies purity (>97% for pharmacological studies) .

How does the substitution pattern on the 1,3,4-thiadiazole ring influence biological activity?

Level: Advanced/Structure-Activity Relationship

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Substituents like cyclopropanecarboxamido enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). Derivatives with 4-methoxybenzamido showed potent inhibition of SKOV-3 ovarian cancer cells (IC₅₀ < 10 µM) .

- Hydrophobic Moieties : Cyclopropane may enhance blood-brain barrier (BBB) penetration, as seen in NMDA receptor antagonists optimized via FEP-guided molecular modeling .

- Thioether Linkage : The –S–CH₂– group increases metabolic stability compared to ether analogs, as observed in antitumor screening against A549 and HEPG2 cell lines .

How should researchers address discrepancies in cytotoxicity data across different cell lines?

Level: Advanced/Data Contradiction Analysis

Methodological Answer:

- Cell Line-Specific Sensitivity : Test compounds against panels of cell lines (e.g., A549, HEPG2, MCF7) to identify selectivity patterns. For example, derivatives with bulky substituents may show reduced activity in dense monolayer cultures (e.g., MCF7) due to poor permeability .

- Assay Validation : Use orthogonal methods (MTT, SRB, apoptosis markers) to confirm cytotoxicity. In one study, thiadiazole derivatives with <10% activity in MTT assays were inactive in caspase-3/7 activation assays .

- Metabolic Interference : Avoid false positives by testing in serum-free media, as serum esterases can hydrolyze the ethyl acetate group, altering bioavailability .

What computational strategies are effective for predicting BBB penetration and target binding?

Level: Advanced/Molecular Modeling

Methodological Answer:

- Free Energy Perturbation (FEP) : Used to optimize cyclopropane-containing analogs for BBB penetration by calculating relative binding free energies of substituents. This approach improved brain-to-plasma ratios by 3-fold in NMDA receptor antagonists .

- Molecular Docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Zn²⁺-coordinated His94) .

- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–4) and P-gp efflux ratios to prioritize synthesizable candidates .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Level: Advanced/Process Chemistry

Methodological Answer:

- Solvent Optimization : Replace volatile solvents (e.g., chloroform) with ethyl acetate or ethanol for safer large-scale reactions .

- Catalytic Methods : Use phase-transfer catalysts (e.g., TBAB) to accelerate S-alkylation steps, reducing reaction time from 24h to 6h .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time .

What strategies validate the compound’s mechanism of action in vitro vs. in vivo?

Level: Advanced/Translational Research

Methodological Answer:

- Biomarker Profiling : Measure downstream targets (e.g., caspase-3 for apoptosis) in tumor xenografts. Discordance between in vitro and in vivo data may indicate off-target effects or pharmacokinetic limitations .

- Pharmacokinetic Studies : Use LC-MS/MS to quantify plasma and tissue concentrations. A study on NMDA antagonists found a 2-hour half-life in mice, necessitating twice-daily dosing for efficacy .

- Resistance Assays : Culture cells with sublethal doses for 6–8 weeks to identify acquired resistance mechanisms (e.g., upregulation of ABC transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.